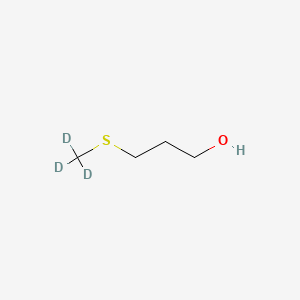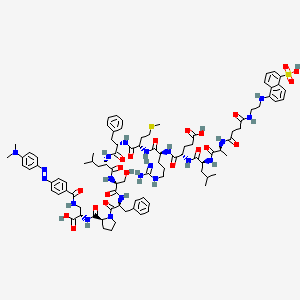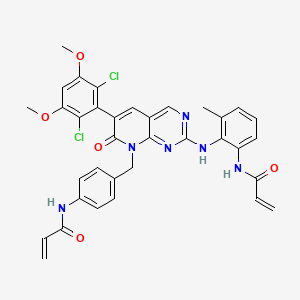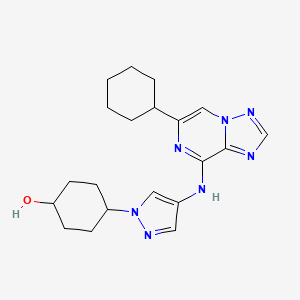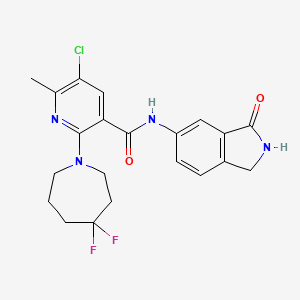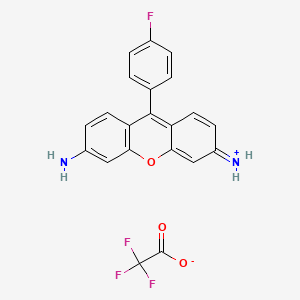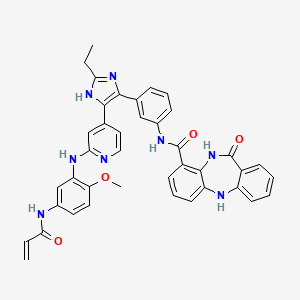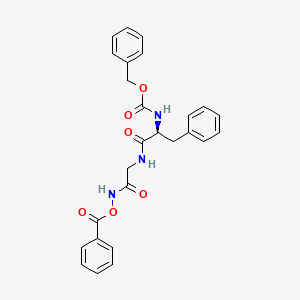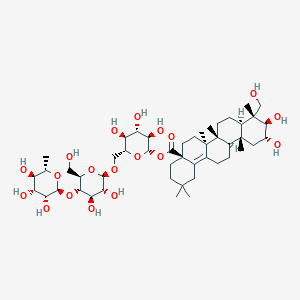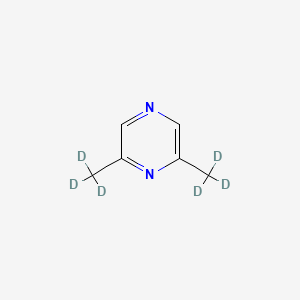
2,6-Dimethylpyrazine-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethylpyrazine-d6 is a deuterated form of 2,6-Dimethylpyrazine, a compound that belongs to the pyrazine family. Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions. The deuterated version, this compound, is often used in scientific research as a stable isotope-labeled compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylpyrazine-d6 typically involves the deuteration of 2,6-Dimethylpyrazine. This process can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced with deuterium atoms. One common method involves the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. The final product is then purified using techniques such as distillation or crystallization to achieve the desired purity levels .
化学反应分析
Types of Reactions
2,6-Dimethylpyrazine-d6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert it back to its non-deuterated form.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, where functional groups are introduced or replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazine N-oxides, while substitution reactions can introduce various functional groups such as alkyl, halogen, or hydroxyl groups .
科学研究应用
2,6-Dimethylpyrazine-d6 has a wide range of applications in scientific research:
Chemistry: It is used as a stable isotope-labeled compound in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: It serves as a tracer in metabolic studies to investigate biochemical pathways and enzyme activities.
Medicine: It is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: It is used in the development of new materials and as a flavoring agent in the food industry
作用机制
The mechanism of action of 2,6-Dimethylpyrazine-d6 involves its interaction with molecular targets and pathways. In biological systems, it can act as a substrate or inhibitor for various enzymes, affecting their activity and the overall metabolic processes. The deuterium atoms in the compound can influence the rate of chemical reactions, providing insights into reaction mechanisms and kinetics .
相似化合物的比较
Similar Compounds
2,6-Dimethylpyrazine: The non-deuterated form, commonly used in flavoring and fragrance applications.
3,5-Dimethylpyrazine: Another isomer with similar chemical properties but different applications.
Tetramethylpyrazine: Known for its use in traditional medicine and as a flavoring agent
Uniqueness
2,6-Dimethylpyrazine-d6 is unique due to its deuterium labeling, which makes it valuable in research applications requiring stable isotopes. The presence of deuterium atoms allows for detailed studies of reaction mechanisms and metabolic pathways, providing insights that are not possible with non-deuterated compounds .
属性
分子式 |
C6H8N2 |
|---|---|
分子量 |
114.18 g/mol |
IUPAC 名称 |
2,6-bis(trideuteriomethyl)pyrazine |
InChI |
InChI=1S/C6H8N2/c1-5-3-7-4-6(2)8-5/h3-4H,1-2H3/i1D3,2D3 |
InChI 键 |
HJFZAYHYIWGLNL-WFGJKAKNSA-N |
手性 SMILES |
[2H]C([2H])([2H])C1=CN=CC(=N1)C([2H])([2H])[2H] |
规范 SMILES |
CC1=CN=CC(=N1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-(4-chlorobenzoyl)-4-[4-[2-(difluoromethyl)-4-methoxybenzimidazol-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]piperazine-1-carbohydrazide](/img/structure/B12378474.png)

